molecular formula C7H6F2O B2478356 2,4-Difluoro-5-methylphenol CAS No. 1378584-21-4

2,4-Difluoro-5-methylphenol

Cat. No.: B2478356
CAS No.: 1378584-21-4
M. Wt: 144.121
InChI Key: PIZJQSMUUZODED-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-methylphenol is an organic compound with the molecular formula C7H6F2O It is a derivative of phenol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions, and a methyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-methylphenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2,4-difluoro-5-nitrotoluene with a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired phenol .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

2,4-Difluoro-5-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-methylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can affect enzyme activity, protein function, and cellular processes .

Comparison with Similar Compounds

    2,4-Difluorophenol: Lacks the methyl group at the 5 position.

    2,5-Difluorophenol: Fluorine atoms at the 2 and 5 positions.

    2,4-Dimethylphenol: Methyl groups at the 2 and 4 positions instead of fluorine.

Uniqueness: 2,4-Difluoro-5-methylphenol is unique due to the combination of fluorine atoms and a methyl group on the phenol ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2,4-difluoro-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZJQSMUUZODED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378584-21-4
Record name 2,4-difluoro-5-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-(2,4-difluoro-5-methyl-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.24 g, 8.82 mmol, 1.0 eq) in a mixture of NaOH (1M aqueous solution, 26.4 mL, 26.4 mmol, 3.0 eq) and THF (20 mL) at 0° C. was added H2O2 (3 g, 26.4 mmol, 3 eq). The reaction mixture was stirred at room temperature for 4 h, then the pH of the reaction mixture was adjusted to pH 5 by addition of 1M HCl. The aqueous layer was extracted with EtOAc and the combined organic extracts were washed with water and brine, dried (Na2SO4), filtered and evaporated in vacuo. The crude residue obtained was purified by column chromatography (petroleum ether: EtOAc, 100:1 to 50:1) to give the title compound as a colorless oil (850 mg, 65%).
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
26.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

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